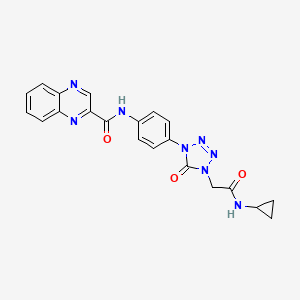![molecular formula C21H19FN4O5S B2886334 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide CAS No. 899989-62-9](/img/structure/B2886334.png)
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). It also has fluorophenyl and methoxybenzyl groups attached .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. The presence of the pyrazole and thiophene rings, along with the fluorophenyl and methoxybenzyl groups, suggests that it could have interesting electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the pyrazole and thiophene rings, the fluorophenyl and methoxybenzyl groups, and the overall shape and size of the molecule .科学的研究の応用
Role of Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
Piccoli et al. (2012) explored orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. Their research on selective OX1R antagonists in a binge eating model in rats suggests a major role for OX1R mechanisms in binge eating, pointing towards potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Bioactivity Studies on Benzothieno Compounds
Gul et al. (2016) synthesized a series of benzenesulfonamides with substitutions that included fluorine, hydroxy, and methoxy groups. These compounds exhibited cytotoxic activities and potential as carbonic anhydrase inhibitors, highlighting their relevance in anti-tumor activity studies (Gul et al., 2016).
Anticancer Activity of Oxazolone Scaffolds
A study on oxazolone scaffolds indicated significant anticancer activity against several human cancer cell lines, underscoring the potential for compounds with specific functional groups to contribute to anticancer research and treatment strategies (Biointerface Research in Applied Chemistry, 2020).
Fluorescence Studies on Antitumoral Compounds
Castanheira et al. (2011) conducted fluorescence studies on potential antitumoral compounds, revealing insights into their behavior in different environments, which could be pertinent for the development of diagnostic or therapeutic agents in cancer treatment (Castanheira et al., 2011).
Synthesis and Evaluation of Sigma Receptor Ligands
Oberdorf et al. (2008) synthesized thiophene bioisosteres, analyzing their sigma receptor affinity and potential sigma 1 antagonistic activity. Such studies inform the design of compounds targeting specific receptors for therapeutic purposes (Oberdorf et al., 2008).
将来の方向性
特性
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O5S/c1-31-16-4-2-3-13(9-16)10-23-20(27)21(28)24-19-17-11-32(29,30)12-18(17)25-26(19)15-7-5-14(22)6-8-15/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUHSNYPEXIIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2886252.png)

![2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride](/img/structure/B2886256.png)
![2,5-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886257.png)
![N-[Cyano(cyclopropyl)methyl]-1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B2886258.png)

![N-(2-ethyl-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2886263.png)
![trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2886264.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,5-dimethylphenoxy)propan-1-one](/img/structure/B2886266.png)

![2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2886268.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2886269.png)
![1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea](/img/structure/B2886270.png)
